molecular formula C10H10F2N2O4 B8402754 Methyl 5-(2-ethoxy-1,1-difluoro-2-oxoethyl)pyrazine-2-carboxylate

Methyl 5-(2-ethoxy-1,1-difluoro-2-oxoethyl)pyrazine-2-carboxylate

Katalognummer: B8402754
Molekulargewicht: 260.19 g/mol
InChI-Schlüssel: AGTYMMRMXCSCSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-(2-ethoxy-1,1-difluoro-2-oxoethyl)pyrazine-2-carboxylate is a useful research compound. Its molecular formula is C10H10F2N2O4 and its molecular weight is 260.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C10H10F2N2O4

Molekulargewicht

260.19 g/mol

IUPAC-Name

methyl 5-(2-ethoxy-1,1-difluoro-2-oxoethyl)pyrazine-2-carboxylate

InChI

InChI=1S/C10H10F2N2O4/c1-3-18-9(16)10(11,12)7-5-13-6(4-14-7)8(15)17-2/h4-5H,3H2,1-2H3

InChI-Schlüssel

AGTYMMRMXCSCSE-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C1=NC=C(N=C1)C(=O)OC)(F)F

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

To a mixture of zinc powder (4.58 g, 0.070 mol) and triglyme (35 mL) was added TMSBr (0.91 mL, 0.007 mol) under nitrogen, and the mixture was stirred at 70° C. for 1.5 h. After the mixture was cooled to room temperature, ethyl bromodifluoroacetate (10.8 mL, 0.084 mol) was added while maintaining the internal temperature at 22 to 27° C., and the mixture was stirred at 20° C. for 30 min and then cooled to 0° C. After addition of the solution of methyl 5-bromopyrazine-2-carboxylate (II, 7.23 g, 0.033 mol) in DMA (106 mL) to the mixture, the resulting mixture was warmed to 20° C. Copper bromide (CuBr, 10.0 g, 0.070 mol) was added in fifth portions over 1 h followed by stirring the mixture for 30 min. The reaction mixture was transferred into a pre-cooled (ice bath) mixture of an aqueous sodium chloride solution (6.3%, 111 g), concentrated hydrochloric acid (29.4 mL) and toluene (140 mL), and the resulting mixture was vigorously stirred. The organic layer was separated and washed twice with aqueous sodium chloride solutions (5.7%, 70 g and 2.9%, 70 g) to afford 136 g of a toluene solution of methyl 5-(2-ethoxy-1,1-difluoro-2-oxoethyl)pyrazine-2-carboxylate (III).
Name
Quantity
0.91 mL
Type
reactant
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step Two
Quantity
7.23 g
Type
reactant
Reaction Step Three
Name
Quantity
106 mL
Type
solvent
Reaction Step Three
Quantity
111 g
Type
reactant
Reaction Step Four
Quantity
29.4 mL
Type
reactant
Reaction Step Four
Quantity
140 mL
Type
solvent
Reaction Step Four
Quantity
35 mL
Type
reactant
Reaction Step Five
Name
Quantity
4.58 g
Type
catalyst
Reaction Step Five
Name
Copper bromide
Quantity
10 g
Type
catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

To the mixture of zinc powder (46.0 g, 0.703 mol) and triglyme (352 mL) was added TMSBr (9.12 mL, 0.070 mol) under nitrogen, and the mixture was stirred at 70° C. for 1.5 h. After the mixture was cooled to room temperature, ethyl bromodifluoroacetate (108.6 mL, 0.847 mol) was added while keeping the internal temperature at 18 to 31° C., and the mixture was stirred at 20° C. for 30 min and then cooled to 10° C. After a DMA solution of methyl 5-bromopyrazine-2-carboxylate (II, gross 914 g, net 72.7 g, 0.335 mol) was added to the mixture and rinsed the vessel with DMA (166 mL), the mixture was warmed to 20° C. Copper bromide (CuBr, 100.9 g, 0.703 mol) was added in fifth portions over 1 h, followed by stirring the mixture for 30 min. The reaction mixture was transferred into a pre-cooled (10° C.) mixture of an aqueous sodium chloride solution (10%, 705 g), hydrochloric acid (5 M, 705 mL) and toluene (1409 mL), and the resulting mixture was vigorously stirred. After phase separation, the organic layer was washed twice with aqueous sodium chloride solution (5.7%, 705 g and 2.9%, 705 g) to afford 1378 g of a toluene solution of the title compound (III). Compound (III) was obtained as a mixture of four derivatives of methyl and ethyl esters, and directly used as 100% yield to the next step.
Quantity
914 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
9.12 mL
Type
reactant
Reaction Step Two
Quantity
108.6 mL
Type
reactant
Reaction Step Three
Quantity
705 g
Type
reactant
Reaction Step Four
Quantity
705 mL
Type
reactant
Reaction Step Four
Quantity
1409 mL
Type
solvent
Reaction Step Four
Quantity
352 mL
Type
reactant
Reaction Step Five
Name
Quantity
46 g
Type
catalyst
Reaction Step Five
Name
Copper bromide
Quantity
100.9 g
Type
catalyst
Reaction Step Six

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.